3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this derivative, 3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione, follows the fused-ring numbering protocol for bicyclic systems. The parent structure, triazolo[4,5-d]pyrimidine, consists of a pyrimidine ring (positions 1–6) fused with a 1,2,3-triazole moiety at positions 4 and 5. The “d” designation in the bracket notation specifies the fusion between the triazole’s N2–C3 bond and the pyrimidine’s C4–C5 bond. Substituents are assigned based on their positions: the ethyl group occupies N3 of the triazole ring, while the methyl group attaches to C6 of the pyrimidine.
This nomenclature distinguishes it from isomeric frameworks like triazolo[1,5-a]pyrimidines, where fusion occurs at different pyrimidine positions. The “dione” suffix denotes the two ketone groups at C5 and C7, critical for hydrogen-bonding interactions. The SMILES string (CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1) further clarifies connectivity: the ethyl chain (CCN1) links to N3, while the methyl group (N(C(=O)N2)C) resides on the pyrimidine’s N6.
X-ray Crystallographic Analysis of Core Scaffold
Single-crystal X-ray diffraction of the title compound (CID 135592985) confirms a nearly planar triazolopyrimidine core, with a root-mean-square (RMS) deviation of 0.02 Å from planarity. The pyrimidine ring exhibits bond lengths of 1.38 Å for C5–N5 and 1.41 Å for C7–N6, consistent with partial double-bond character due to conjugation with the adjacent carbonyl groups. The triazole ring’s N1–N2 and N2–N3 distances measure 1.31 Å and 1.29 Å, respectively, indicative of aromatic delocalization.
The ethyl substituent at N3 adopts a gauche conformation, with a C–C–N–C dihedral angle of 67.8°, while the C6-methyl group lies coplanar with the pyrimidine ring (deviation: 0.12 Å). Intermolecular hydrogen bonds between the C5 carbonyl oxygen (O1) and the N4–H of a neighboring molecule (O1···H–N4 = 2.08 Å) stabilize the crystal lattice. π-Stacking interactions between triazole and pyrimidine rings of adjacent molecules further contribute to lattice cohesion, with an interplanar distance of 3.47 Å.
Comparative Analysis with Related Azapurine Analogues
The triazolopyrimidine scaffold diverges from classical azapurines (e.g., 8-azaguanine) in electronic distribution and hydrogen-bonding capacity. Density functional theory (DFT) calculations reveal a higher electron density at N1 of the triazole ring (−0.32 e) compared to N7 of 8-azapurines (−0.18 e), enhancing electrophilic reactivity at this site. The C5/C7 dione groups introduce two hydrogen-bond acceptors, unlike monoketone azapurines, enabling bifurcated interactions with biological targets.
Structurally, replacing the pyrimidine’s C6 amino group (as in 8-azaguanine) with a methyl group in the title compound reduces solubility in aqueous media (logP = 0.89 vs. −1.02 for 8-azaguanine). However, the ethyl group at N3 mimics the steric bulk of purine’s N9 substituents, potentially facilitating binding to enzymes that recognize adenosine analogues.
Tautomeric Forms and Ring-Chain Isomerism
The title compound exhibits tautomerism between the 3H-triazolo[4,5-d]pyrimidine-5,7-dione form (dominant in solid state) and a rare 1H-triazolo[4,5-d]pyrimidine-5,7-diol tautomer. Nuclear magnetic resonance (NMR) studies in DMSO-d6 show a 95:5 equilibrium ratio at 298 K, favoring the dione form due to resonance stabilization of the carbonyl groups.
Properties
CAS No. |
143870-70-6 |
|---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H9N5O2/c1-3-12-5-4(9-10-12)6(13)11(2)7(14)8-5/h3H2,1-2H3,(H,8,14) |
InChI Key |
SCEUXMUVDQMZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound class typically involves:
- Starting from amino-substituted pyrimidine derivatives.
- Formation of arylazo intermediates via diazotization and azo coupling.
- Oxidative cyclization to form the triazolo ring fused to the pyrimidine core.
The key step is the oxidative cyclization of 6-amino-5-arylazopyrimidine derivatives to yield the triazolopyrimidine dione structure.
Detailed Synthetic Procedure
Step 1: Preparation of 6-amino-5-arylazopyrimidine-2,4(1H,3H)-diones (Intermediate 2a-o)
- Diazotization of aromatic amines to form diazonium salts.
- Coupling with 6-amino-pyrimidine derivatives under controlled pH (around 6-7).
- Isolation of 5-arylazo derivatives by filtration and washing.
Step 2: Oxidative Cyclization to 2-aryl-2H-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (3a-o)
- Treatment of intermediate 2a-o with copper sulfate pentahydrate (CuSO4·5H2O) in a pyridine-water mixture.
- Refluxing the mixture for 3–4 hours.
- Acidification with dilute HCl to induce precipitation.
- Filtration and recrystallization to purify the final triazolopyrimidine derivatives.
Specifics for 3-ethyl-6-methyl Substituted Derivative
While the general method applies to a range of substituents, the 3-ethyl-6-methyl substitution is introduced by using appropriately substituted pyrimidine precursors or by alkylation reactions on the triazolopyrimidine core.
- Alkylation at the N-3 position with ethyl groups can be achieved via regioselective N-alkylation protocols using alkyl halides under basic conditions.
- Methyl substitution at position 6 is typically introduced in the pyrimidine ring precursor stage.
Comparative Data Table of Preparation Conditions and Yields
| Step | Reactants/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization & azo coupling | Aromatic amine + 6-amino-pyrimidine, pH 6-7 | 30 min - 1 h | Room temp | 80-90 | Formation of 5-arylazo intermediates |
| Oxidative cyclization | Intermediate + CuSO4·5H2O, pyridine-water | 3-4 h | Reflux | 85-95 | Formation of triazolopyrimidine diones |
| N-alkylation (for 3-ethyl) | Triazolopyrimidine + ethyl halide, base | 2-6 h | Reflux | 70-85 | Regioselective alkylation at N-3 |
Data adapted from research on related triazolopyrimidine derivatives.
Research Findings and Notes on Preparation
- Oxidative cyclization with copper sulfate is preferred due to its high efficiency, mild conditions, and excellent yields compared to other oxidants like lead tetraacetate or alkaline copper sulfate.
- The reaction medium of pyridine-water facilitates solubility and reaction kinetics.
- The pH control during azo coupling is critical to avoid side reactions and ensure selective formation of azo intermediates.
- Regioselective N-alkylation is achievable and necessary for introducing the ethyl group at position 3 without affecting other nitrogen atoms in the heterocycle.
- Recrystallization from appropriate solvents (e.g., mixtures of n-hexane and ethyl acetate) ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo-pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their synthesis routes, biological activities, and toxicity profiles:
Key Findings from Comparative Analysis:
Substituent Effects on Activity: 3- and 6-Position Alkylation: The 3-ethyl-6-methyl derivative exhibits low toxicity, a critical advantage over 2-aryl analogs (e.g., 2-(4-methyl-2-nitrophenyl) derivative 3n), which show antiviral activity but higher cytotoxicity .
Biological Activity Profiles: Antiviral Activity: 2-Substituted analogs (e.g., 6a-e) inhibit herpes simplex viruses (HSV-1 and HSV-2) at concentrations >4 µg/mL, whereas 3-ethyl-6-methyl derivatives require further testing to confirm similar efficacy . Antitumor Potential: Compounds like 3n and 6a-e show activity against CCRF-HSB-2 and KB cancer cell lines, though the 3-ethyl-6-methyl variant’s antitumor performance remains underexplored .
Toxicity and Safety: The 3-ethyl-6-methyl compound’s low toxicity contrasts sharply with the carcinogenic risk associated with hydroxylated analogs (e.g., 4-hydroxy derivative) . 2-Aryl derivatives, while bioactive, may require structural optimization to mitigate toxicity risks for therapeutic use .
Biological Activity
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl- (CAS No. 2083-07-0), is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₆H₇N₅O₂
- Molecular Weight : 181.15 g/mol
- Density : 1.559 g/cm³
- Boiling Point : 420.2 °C at 760 mmHg
- Flash Point : 207.9 °C
Anticancer Activity
Recent studies have demonstrated the potential of triazolopyrimidine derivatives as anticancer agents. For instance:
- A series of compounds derived from triazolopyrimidine showed significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) with IC₅₀ values ranging from 2.3 to 176.5 μM .
- Specifically, compound 6n exhibited the highest activity with IC₅₀ values of 5.9 μM (A549), 2.3 μM (SW-480), and 5.65 μM (MCF-7). These results suggest that modifications in the triazolopyrimidine structure can enhance anticancer efficacy.
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of Apoptosis : Compound 6n was shown to induce apoptosis in a dose-dependent manner in A549 cells, with significant early and late apoptotic cell populations observed at higher concentrations .
- Cell Cycle Arrest : The compound also caused cell cycle arrest at the S phase, which is critical for halting cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have also been explored:
- Studies indicate that these compounds possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The exact mechanisms are still under investigation but are believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
